(2,6-Bis(difluoromethyl)phenyl)propanoic acid
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Overview
Description
(2,6-Bis(difluoromethyl)phenyl)propanoic acid is an organic compound with the molecular formula C11H10F4O2 and a molecular weight of 250.19 g/mol This compound is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
One common synthetic route includes the reaction of 2,6-difluorobenzaldehyde with difluoromethylating agents under specific conditions to form the intermediate compound, which is then subjected to further reactions to introduce the propanoic acid group . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
(2,6-Bis(difluoromethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2,6-Bis(difluoromethyl)phenyl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,6-Bis(difluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The propanoic acid moiety may also play a role in the compound’s overall biological activity by interacting with cellular components .
Comparison with Similar Compounds
(2,6-Bis(difluoromethyl)phenyl)propanoic acid can be compared with other similar compounds such as:
2,6-Difluorobenzoic acid: Lacks the difluoromethyl groups, resulting in different chemical properties and reactivity.
2,6-Bis(trifluoromethyl)phenyl)propanoic acid: Contains trifluoromethyl groups instead of difluoromethyl, leading to variations in chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of difluoromethyl groups, which impart distinct chemical and biological properties.
Properties
Molecular Formula |
C11H10F4O2 |
---|---|
Molecular Weight |
250.19 g/mol |
IUPAC Name |
3-[2,6-bis(difluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H10F4O2/c12-10(13)7-2-1-3-8(11(14)15)6(7)4-5-9(16)17/h1-3,10-11H,4-5H2,(H,16,17) |
InChI Key |
WXALNBQQUNJVBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)F)CCC(=O)O)C(F)F |
Origin of Product |
United States |
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